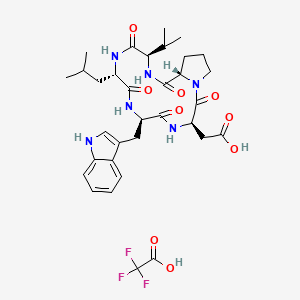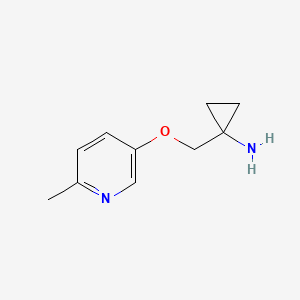
1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine is a chemical compound with the molecular formula C10H14N2O It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further linked to a 6-methylpyridin-3-yloxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Attachment of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclopropane derivative.
Linking to the Pyridine Moiety: The final step involves the formation of an ether linkage between the cyclopropanamine and the 6-methylpyridin-3-yloxy group. This can be achieved through a nucleophilic substitution reaction, where the amine reacts with a halogenated pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives.
科学研究应用
1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific context and application, and further research is needed to fully elucidate these pathways.
相似化合物的比较
1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine can be compared with other similar compounds, such as:
1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropane: Lacks the amine group, resulting in different chemical and biological properties.
1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
1-[(6-methylpyridin-3-yl)oxymethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H14N2O/c1-8-2-3-9(6-12-8)13-7-10(11)4-5-10/h2-3,6H,4-5,7,11H2,1H3 |
InChI 键 |
CZTGYKBKXXBOFL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)OCC2(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928410.png)
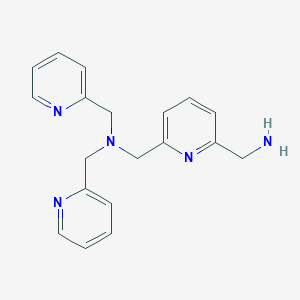
![[(3R)-3-Hydroxydodecanoyl]-L-carnitine](/img/structure/B11928434.png)
-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)methyl}benzenesulfonic acid](/img/structure/B11928444.png)
![[2-(11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate](/img/structure/B11928445.png)
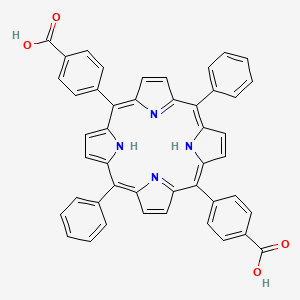

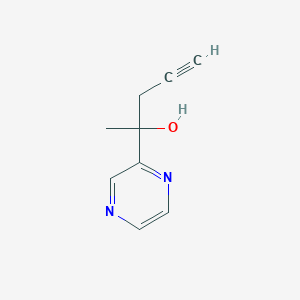
![4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide](/img/structure/B11928459.png)


![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928479.png)
